molecular formula C26H23N5O2 B11337622 N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide

N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide

Cat. No.: B11337622
M. Wt: 437.5 g/mol
InChI Key: UOZMOXJVTBIOOH-UHFFFAOYSA-N
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Description

N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant molecule for various scientific research applications.

Preparation Methods

The synthesis of N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product . The reaction typically occurs at elevated temperatures (around 140°C) and completes within a few hours .

Chemical Reactions Analysis

N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an antagonist at certain receptor sites, blocking the binding of natural ligands and modulating cellular responses .

Comparison with Similar Compounds

N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:

  • N-[7-(4-FLUOROPHENYL)-5-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE
  • 5-(4-METHYLPHENYL)-7-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(2,4-DICHLORO-PHENYL)-5-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide

InChI

InChI=1S/C26H23N5O2/c1-17-8-10-20(11-9-17)24(32)28-25-29-26-27-22(18-6-4-3-5-7-18)16-23(31(26)30-25)19-12-14-21(33-2)15-13-19/h3-16,23H,1-2H3,(H2,27,28,29,30,32)

InChI Key

UOZMOXJVTBIOOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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